molecular formula C7H6ClNO4S B1586880 (2-nitrophenyl)methanesulfonyl Chloride CAS No. 24974-75-2

(2-nitrophenyl)methanesulfonyl Chloride

Cat. No.: B1586880
CAS No.: 24974-75-2
M. Wt: 235.65 g/mol
InChI Key: FUEFNUGYRWQHTH-UHFFFAOYSA-N
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Description

(2-Nitrophenyl)methanesulfonyl Chloride is an organosulfur compound with the molecular formula C7H6ClNO4S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 2-nitrophenyl group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Safety and Hazards

“(2-Nitrophenyl)methanesulfonyl chloride” is potentially fatal if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of (2-nitrophenyl)methanesulfonyl Chloride is the alcohol group in organic compounds . The compound transforms an alcohol group into a sulfonic ester, creating what is termed an organic tosylate or mesylate .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. It first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .

Biochemical Pathways

The action of this compound affects the biochemical pathways of organic compounds. The transformation of an alcohol group into a sulfonic ester alters the compound’s structure and properties . This change can affect various downstream effects, such as the compound’s reactivity and stability.

Result of Action

The result of this compound’s action is the transformation of an alcohol group into a sulfonic ester in the target molecule . This transformation can significantly alter the target molecule’s properties, potentially affecting its reactivity, stability, and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Nitrophenyl)methanesulfonyl Chloride can be synthesized through the reaction of 2-nitrobenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling of reagents and control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (2-Nitrophenyl)methanesulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: (2-Nitrophenyl)methanesulfonyl Chloride is unique due to the presence of the nitro group, which adds additional reactivity and potential for further chemical modifications. This makes it a versatile reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

(2-nitrophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c8-14(12,13)5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEFNUGYRWQHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401757
Record name (2-nitrophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24974-75-2
Record name (2-nitrophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-nitrophenyl)methanesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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